Cenisertib
Overview
Description
Cenisertib, also known as AS-703569 or R-763, is an investigational drug . It is an aurora kinase inhibitor and an ATP-competitive multi-kinase inhibitor . It blocks the activity of Aurora-kinase-A/B, ABL1, AKT, STAT5, and FLT3 . It has been investigated for use in solid tumors, leukemia (myeloid), myelodysplastic syndrome, and unspecified cancer/tumors .
Molecular Structure Analysis
The molecular formula of Cenisertib is C24H30FN7O . Its average weight is 451.55 and its monoisotopic mass is 451.249586777 .Chemical Reactions Analysis
Cenisertib is an ATP-competitive inhibitor . It blocks the activity of several kinases, thereby inducing major growth-inhibitory effects by blocking the activity of several different molecular targets in neoplastic mast cells (MC) .Physical And Chemical Properties Analysis
The chemical formula of Cenisertib is C24H30FN7O . Its average weight is 451.55 and its monoisotopic mass is 451.249586777 .Scientific Research Applications
1. Overview of Current Research Cenisertib's research applications are not directly found in the papers sourced. However, it is crucial to explore research trends in related fields, as they might provide indirect insights or future directions for Cenisertib's applications. One such area is the use of Terahertz (THz) imaging and sensing technologies in medical applications, such as cancer and burn diagnosis, which could potentially intersect with Cenisertib's research in the future (Wilmink & Grundt, 2011).
2. Data Sharing in Scientific Research Understanding data sharing and reuse practices in science and technology is relevant for advancing research on Cenisertib. Studies like those by Wallis, Rolando, and Borgman (2013) offer insights into the challenges and opportunities in data sharing within scientific communities, which are crucial for collaborative research and advancements in fields such as Cenisertib research (Wallis, Rolando, & Borgman, 2013).
3. Transdisciplinary Research Approaches Research on Cenisertib can benefit from transdisciplinary approaches, as seen in studies like the Breast Cancer and the Environment Research Centers (BCERC) by Hiatt, Haslam, and Osuch (2009). This approach connects basic biological studies with epidemiologic studies and community integration, which could be a model for future Cenisertib research (Hiatt, Haslam, & Osuch, 2009).
4. Importance of Renewal in Academia Research on new drugs like Cenisertib often requires academic renewal and embracing new paradigms. Nitsch (2014) discusses the resistance in academia to new ideas and the need for holistic perspectives, which are vital for breakthroughs in drug research (Nitsch, 2014).
5. Trends in Separation Science Research areas like Capillary Electrochromatography (CEC) can influence methods used in Cenisertib research. The review by Huo and Kok (2008) highlights trends in separation science, which are essential for pharmaceutical research (Huo & Kok, 2008).
6. Ethical Considerations in Research Ethical considerations are paramount in all areas of scientific research, including Cenisertib studies. Avorn (2009) discusses the ethics of comparative-effectiveness research, which is relevant for evaluating new drugs like Cenisertib (Avorn, 2009).
properties
IUPAC Name |
(1S,2S,3R,4R)-3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN7O/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30)/t15-,16+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOVGRCOLZZTPF-QMKUDKLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)N[C@@H]3[C@@H]4C[C@H]([C@@H]3C(=O)N)C=C4)F)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
R763 is a highly potent and specific inhibitor of Aurora kinase, which has been shown to block proliferation and trigger apoptosis (cell death) in several tumor cell lines including cervical, colon, lung, pancreas and prostate. The over-expression of Aurora kinase can cause cells to rapidly develop an abnormal number of chromosomes. Elevated levels of Aurora kinase are frequently associated with various human cancers and inhibition of this enzyme disrupts cell division and promotes apoptosis. [Rigel Pharmaceuticals Press Release] A probable target for R763 is Aurora kinase A (serine/threonine protein kinase 6). | |
Record name | Cenisertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cenisertib | |
CAS RN |
871357-89-0 | |
Record name | Cenisertib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871357890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cenisertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06347 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CENISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5277GPA358 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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